molecular formula C13H13NO2 B1314070 Ethyl 2-(quinolin-2-YL)acetate CAS No. 5100-57-2

Ethyl 2-(quinolin-2-YL)acetate

Cat. No. B1314070
CAS RN: 5100-57-2
M. Wt: 215.25 g/mol
InChI Key: OQQYMAOGIWMABG-UHFFFAOYSA-N
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Description

Ethyl 2-(quinolin-2-yl)acetate is a chemical compound with the CAS Number: 5100-57-2 and a molecular weight of 215.25 . Its IUPAC name is ethyl 2-quinolinylacetate . The compound is used for research and development purposes .


Physical And Chemical Properties Analysis

Ethyl 2-(quinolin-2-YL)acetate has a molecular weight of 215.25 . It should be stored in a dry environment at a temperature between 2-8°C . Unfortunately, other specific physical and chemical properties such as boiling point and density were not found in the search results .

Scientific Research Applications

Quinoline-based Compounds in Drug Development

  • Application Summary : Quinoline skeletons are important in anticancer drug improvement, as their derivatives show significant results through different mechanisms . They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration and modulation of nuclear receptor responsiveness .
  • Results or Outcomes : Many quinoline-containing compounds have been reported as potential antitumor agents . For instance, compounds that contain a pyranoquinoline nucleus have been frequently used for bactericidal and bacteriolytic activities , acetylcholinesterase inhibition , anti-inflammatory , antimalarial , calcium-signaling inhibition and antitumor activities .

Quinoline Derivatives in Organic Synthesis

  • Application Summary : Quinoline derivatives play a considerable role in organic synthesis as multifunctional synthetic intermediates and represent wide classes of natural products . They are also used in various areas of research, such as medicine, catalysis, dyeing, electronics, etc .
  • Results or Outcomes : The unique significance of the quinoline scaffold is determined by not only synthetic applications but also diverse biological activities of quinoline derivatives .

Quinoline Derivatives in Antimicrobial Activity

  • Application Summary : Some quinoline derivatives have shown inhibitory effects against H. pylori strain .
  • Results or Outcomes : Many of the compounds have inhibitory effects, but there are some differences in the concentration-responses for the inhibition of H. pylori strain obtained with different compounds .

Quinoline Derivatives in the Synthesis of 2,2’-biquinoxaline-3,3

  • Application Summary : Ethyl 2-(quinoxalin-2(1H)-on-3-yl)acetates and their mono- and dibromo derivatives have been used in the synthesis of 2,2’-biquinoxaline-3,3 .
  • Results or Outcomes : The unique significance of the quinoline scaffold is determined by not only synthetic applications but also diverse biological activities of quinoline derivatives .

Quinoline Derivatives in Antimicrobial Activity

  • Application Summary : Some quinoline derivatives have shown inhibitory effects against H. pylori strain .
  • Results or Outcomes : Many of the compounds have inhibitory effects, but there are some differences in the concentration-responses for the inhibition of H. pylori strain obtained with different compounds .

Safety And Hazards

When handling Ethyl 2-(quinolin-2-YL)acetate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact with skin or eyes, seek immediate medical attention .

properties

IUPAC Name

ethyl 2-quinolin-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-2-16-13(15)9-11-8-7-10-5-3-4-6-12(10)14-11/h3-8H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQYMAOGIWMABG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30499887
Record name Ethyl (quinolin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(quinolin-2-YL)acetate

CAS RN

5100-57-2
Record name Ethyl (quinolin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of vacuum dried Zn dust (6.0 g, 93.8 mmol) in dry THF (100 mL) was added TMSCl (0.5 mL) dropwise over 5 min under N2 atmosphere and under stirring. The mixture was stirred for 30 min and warmed to 45° C. Ethyl bromoacetate (5.2 mL, 46.9 mmol) was added dropwise via a syringe. After addition, the mixture was stirred at the same temperature for 1 h. After sedation at room temperature for 2 h, a clear orange solution was formed. The orange solution (50 mL) was carefully sucked into a syringe through a long needle and added to a mixture of 2-bromoquinoline (2.0 g, 9.6 mmol) and PdCl2(dppf) (200 mg, 0.27 mmol) in a three-neck flask. The mixture was refluxed under N2 for 3 h. The reaction was monitored with LC-MS. Ethyl acetate (200 mL) was added to dilute the mixture and water (50 mL) was added to quench the reaction. The mixture was filtered through a celite pad. The filtration was partitioned between brine and ethyl acetate. The organic layer was separated, washed with brine (100 mL), dried over sodium sulfate and concentrated. The residue was purified with silica column (PE/EA=3:1) to give the title compound as orange oil (1.0 g, 48%). LC-MS (ESI+): m/e 216 (M+H)+, Rt: 0.62 min.
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four
Quantity
200 mg
Type
catalyst
Reaction Step Four
Quantity
200 mL
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Name
Quantity
6 g
Type
catalyst
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Seven
Yield
48%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
Y Yu, Y Liu, A Liu, H Xie, H Li, W Wang - Organic & Biomolecular …, 2016 - pubs.rsc.org
A ligand-free Cu-catalyzed [3 + 2] cycloaddition of ethyl 2-(quinolin-2-yl)acetates, ethyl 2-(isoquinolin-1-yl)acetates, and ethyl 2-(pyridin-2-yl)acetates with (E)-chalcones for a “one-pot” …
Number of citations: 43 pubs.rsc.org
C Feng, Y Yan, Z Zhang, K Xu, Z Wang - Organic & Biomolecular …, 2014 - pubs.rsc.org
A general and practical route to the synthesis of multisubstituted pyrrolo[1,2-a]quinolines has been described from 2-alkylazaarenes and nitroolefins using cerium chloride as a catalyst …
Number of citations: 36 pubs.rsc.org
HB Jalani, D Lee, JY Lee… - Journal of Heterocyclic …, 2023 - Wiley Online Library
We have described a simple and robust one‐pot synthesis of 1,3‐disubstitued‐indolizines from 2‐(pyridin‐2‐yl)acetate, DMF‐DMA and α‐halomethylenes without using metal/catalyst/…
Number of citations: 1 onlinelibrary.wiley.com
YB Shen, JQ Zhao, ZH Wang, Y You… - Organic Chemistry …, 2022 - pubs.rsc.org
The reaction of 2-pyridylacetates and α,β-unsaturated pyrazolamides with DBU as the catalyst has been developed. A range of unexplored multisubstituted 2,3-dihydro-4H-quinolizin-4-…
Number of citations: 6 pubs.rsc.org
CB Miao, HR Guan, YH Tang, K Wang, WL Ren… - Organic …, 2021 - ACS Publications
A copper-catalyzed bisannulation reaction of malonate-tethered O-acyl oximes with pyridine, pyrazine, pyridazine, and quinoline derivatives has been developed for the concise …
Number of citations: 11 pubs.acs.org
G Sumanth, K Lakshmikanth, SM Saini… - Journal of Molecular …, 2023 - Elsevier
A key by-product, 2-phenylpyrrolo [1,2-a] quinoline, is isolated and characterized during the preparation of bioactive Pyridinium and quinolinium salts at ambient temperature. This …
Number of citations: 3 www.sciencedirect.com
Y Yan, Y Zhang, Z Zha, Z Wang - Organic letters, 2013 - ACS Publications
A metal-free sequential dual oxidative amination of C(sp 3 )–H bonds under ambient conditions was the first developed, affording imidazo[1,5-a]pyridines in good to excellent yields. …
Number of citations: 124 pubs.acs.org
P Yan, S Pan, J Hu, L Lu, X Zeng… - Advanced Synthesis & …, 2019 - Wiley Online Library
A Pd(PPh 3 ) 4 /acid catalyzed highly efficient and mono‐ or di‐selective allylic substitution reaction of benzothiazolylacetate and allylic alcohols has been developed. The mono‐ and di…
Number of citations: 13 onlinelibrary.wiley.com
HG Bazin, LS Bess, MT Livesay - Organic Preparations and …, 2018 - Taylor & Francis
Imidazoquinolines are heterocylic scaffolds resulting from the fusion between the 5-membered ring imidazole and the benzopyridine ring, quinoline (Figure 1). Such fused systems …
Number of citations: 7 www.tandfonline.com
M Wang, X Yi, W Ye, Q Shi, W Yu… - The Journal of Organic …, 2023 - ACS Publications
A new synthetic strategy for direct C(sp 3 )–H amination of carbonyl compounds at their α-carbon has been established employing molecular iodine and nitrogen-directed oxidative …
Number of citations: 3 pubs.acs.org

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